molecular formula C18H18N4O2 B2379295 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide CAS No. 2034509-54-9

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide

Cat. No.: B2379295
CAS No.: 2034509-54-9
M. Wt: 322.368
InChI Key: MFNYGCODYSDHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide is a complex organic compound that features a unique structure combining elements of cinnoline and indolizine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a cinnoline derivative with an indolizine carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as methanesulfonic acid (MsOH) and solvents like methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indolizine ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium.

    Reduction: H₂ with Pd/C catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to altered cell function and potentially inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide is unique due to its combination of cinnoline and indolizine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)indolizine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-21-17(23)10-12-8-14(5-6-16(12)20-21)19-18(24)13-9-15-4-2-3-7-22(15)11-13/h2-4,7,9-11,14H,5-6,8H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNYGCODYSDHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CN4C=CC=CC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.